N-(cyclopropylmethyl)-3-phenylpropan-1-amine
Overview
Description
N-(cyclopropylmethyl)-3-phenylpropan-1-amine is an organic compound that features a cyclopropylmethyl group attached to a 3-phenylpropan-1-amine backbone
Mechanism of Action
Target of Action
It is known that similar compounds, such as fluoroquinolones, primarily target bacterial gyrase and topoisomerase iv enzymes .
Mode of Action
For instance, N-substituted fluoroquinolones bearing cyclopropyl fragments in position 1 exhibit a higher level of antibacterial activity than their N-unsubstituted analogues .
Biochemical Pathways
Related compounds like fluoroquinolones inhibit bacterial dna synthesis by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling .
Pharmacokinetics
It is known that the pharmacokinetics of related compounds, such as fluoroquinolones, are influenced by their chemical structure and the presence of substituents at specific positions .
Result of Action
Related compounds like fluoroquinolones exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics .
Action Environment
It is known that environmental factors can significantly influence the action of related compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-3-phenylpropan-1-amine typically involves the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through the cyclopropanation of alkenes using reagents such as diazomethane or through the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple.
Attachment to the 3-Phenylpropan-1-amine Backbone: The cyclopropylmethyl group can be introduced to the amine backbone through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of secondary amines or alcohols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, thiolates.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Secondary amines, alcohols.
Substitution Products: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-(cyclopropylmethyl)-3-phenylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving amine-containing compounds.
Industry: It can be used in the production of specialty chemicals and materials, where its unique properties are advantageous
Comparison with Similar Compounds
N-(cyclopropylmethyl)-3-phenylpropan-1-amine vs. N-(cyclopropylmethyl)-3-phenylpropan-2-amine: The position of the amine group can significantly affect the compound’s reactivity and biological activity.
This compound vs. N-(cyclopropylmethyl)-3-phenylbutan-1-amine: The length of the carbon chain can influence the compound’s physical properties and its interactions with biological targets
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopropylmethyl group adds strain and rigidity to the molecule, potentially enhancing its reactivity and specificity in various applications.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-3-phenylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-5-12(6-3-1)7-4-10-14-11-13-8-9-13/h1-3,5-6,13-14H,4,7-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHADHRRNCIKZRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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